Cas no 905718-45-8 ((4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate)

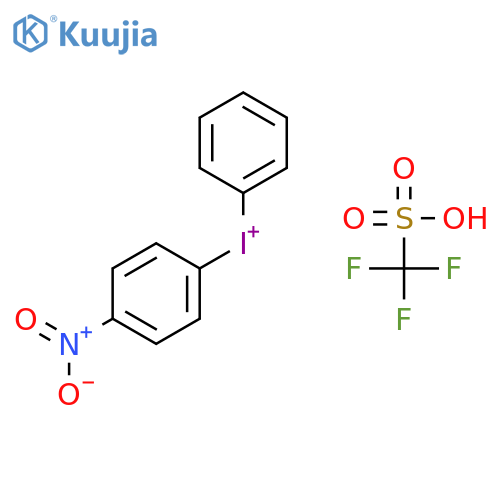

905718-45-8 structure

商品名:(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- (4-NITROPHENYL)PHENYLIODONIUM TRIFLATE

- (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

- (4-nitrophenyl)(phenyl)iodonium triflate

- (4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate

- N1066

- AKOS040768861

- (4-Nitrophenyl)(phenyl)iodoniumTrifluoromethanesulfonate

- (4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate

- (4-NITROPHENYL)(PHENYL)IODANIUM TRIFLATE

- OPSOSRFTIUMCJF-UHFFFAOYSA-M

- SCHEMBL2903525

- 905718-45-8

- T73055

- (4-nitrophenyl)-phenyl-iodonium;trifluoromethanesulfonate

- MFCD21608480

- (4-Nitrophenyl)phenyliodonium triflate, >=98% (HPLC)

- 804-349-7

-

- MDL: MFCD21608480

- インチ: 1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

- InChIKey: OPSOSRFTIUMCJF-UHFFFAOYSA-M

- ほほえんだ: [I+](C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-].S(C(F)(F)F)(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 474.91983g/mol

- どういたいしつりょう: 474.91983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 372

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111

じっけんとくせい

- ゆうかいてん: 198.0 to 202.0 deg-C

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N926190-50mg |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate |

905718-45-8 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | N926190-100mg |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate |

905718-45-8 | 100mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N867045-1g |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate |

905718-45-8 | ≥98% | 1g |

¥778.00 | 2022-10-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EM679-200mg |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate |

905718-45-8 | 98.0%(LC) | 200mg |

¥456.0 | 2022-02-28 | |

| Aaron | AR00H2K1-200mg |

(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate |

905718-45-8 | 98% | 200mg |

$54.00 | 2025-01-24 | |

| Ambeed | A821657-5g |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate |

905718-45-8 | 98% HPLC | 5g |

$311.0 | 2024-04-16 | |

| 1PlusChem | 1P00H2BP-1g |

(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate |

905718-45-8 | >98.0%(HPLC) | 1g |

$218.00 | 2025-02-28 | |

| 1PlusChem | 1P00H2BP-250mg |

(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate |

905718-45-8 | ≥ 98% (HPLC) | 250mg |

$132.00 | 2025-03-14 | |

| 1PlusChem | 1P00H2BP-100mg |

(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate |

905718-45-8 | ≥ 98% (HPLC) | 100mg |

$78.00 | 2025-03-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 743410-1G |

(4-Nitrophenyl)phenyliodonium triflate |

905718-45-8 | ≥98% (HPLC) | 1G |

¥2661.38 | 2022-02-24 |

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

905718-45-8 ((4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 4964-69-6(5-Chloroquinaldine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:905718-45-8)(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

清らかである:99%

はかる:5g

価格 ($):280.0